

Physicochemical properties of 5-Chloro-8-fluorochroman-4-one

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Compound of Interest

Compound Name: 5-Chloro-8-fluorochroman-4-one

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An In-depth Technical Guide to the Physicochemical Properties of **5-Chloro-8-fluorochroman-4-one**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Chloro-8-fluorochroman-4-one is a halogenated heterocyclic compound belonging to the chroman-4-one class. The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. The specific substitutions of chlorine at the 5-position and fluorine at the 8-position are anticipated to significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for drug discovery programs.

This guide provides a comprehensive framework for the characterization of **5-Chloro-8-fluorochroman-4-one**'s physicochemical properties. As experimental data for this specific molecule is not widely published, this document emphasizes the robust, validated methodologies required to generate these critical data points. We present not just protocols, but the scientific rationale behind them, enabling researchers to understand how properties like lipophilicity, solubility, and ionization state directly influence a compound's pharmacokinetic and pharmacodynamic profile. This document serves as both a technical manual for laboratory execution and a strategic guide for interpreting the resulting data in a drug development context.

Introduction: The Chroman-4-one Scaffold in Drug Discovery

The chroman-4-one skeleton, a fusion of a benzene ring and a dihydropyranone ring, is a cornerstone in the design of bioactive molecules[1]. Unlike the related chromones, chroman-4-ones lack the C2-C3 double bond, a seemingly minor structural change that imparts significant differences in three-dimensional conformation and biological activity[1]. This scaffold is prevalent in natural products, such as flavanones and isoflavanones, which exhibit a wide array of pharmacological effects[2].

The value of the chroman-4-one framework lies in its synthetic tractability and its ability to present substituents in a well-defined spatial orientation, making it an ideal scaffold for probing interactions with biological targets[3]. The introduction of halogens—in this case, chlorine and fluorine—is a classical medicinal chemistry strategy to enhance potency, modulate metabolism, and improve membrane permeability. Therefore, a precise understanding of how these substitutions affect the core physicochemical properties of **5-Chloro-8-fluorochroman-4-one** is paramount for its rational development.

Profile of 5-Chloro-8-fluorochroman-4-one

Chemical Structure and Identifiers

- IUPAC Name: 5-Chloro-8-fluoro-2,3-dihydro-4H-chromen-4-one
- CAS Number: 1273653-86-3[4]
- Molecular Formula: C₉H₆ClFO₂[4]
- Molecular Weight: 200.59 g/mol [4]

Data Summary Table

Property	Value	Method
Molecular Formula	C ₉ H ₆ ClFO ₂	---
Molecular Weight	200.59 g/mol [4]	Mass Spectrometry
CAS Number	1273653-86-3[4]	---
Boiling Point	329.3°C at 760 mmHg[4]	Predicted
Melting Point	To be determined	DSC (see Protocol 3.4.2)
LogP (Octanol/Water)	To be determined	HPLC (see Protocol 3.1.3)
Aqueous Solubility	To be determined	Nephelometry (see Protocol 3.2.2)
pKa	To be determined	Potentiometric Titration (see Protocol 3.3.2)

Rationale for Physicochemical Profiling

Every aspect of a drug's journey—from dissolution in the gut to binding its target—is governed by its physicochemical properties. For **5-Chloro-8-fluorochroman-4-one**, key questions that must be answered include:

- **Lipophilicity (LogP/LogD):** How will the compound partition between aqueous and lipid environments? This influences membrane permeability, plasma protein binding, and potential for off-target toxicities.
- **Solubility:** Is the compound sufficiently soluble in aqueous media to allow for absorption and distribution? Poor solubility is a primary cause of failure in drug development.
- **Ionization Constant (pKa):** Does the molecule have ionizable groups? The charge state at physiological pH (around 7.4) dictates solubility, permeability, and target binding. The carbonyl group on the chromanone ring imparts a weakly basic character.
- **Stability:** Is the compound stable in relevant physiological or formulation conditions?

The following sections provide validated, step-by-step protocols for determining these critical parameters.

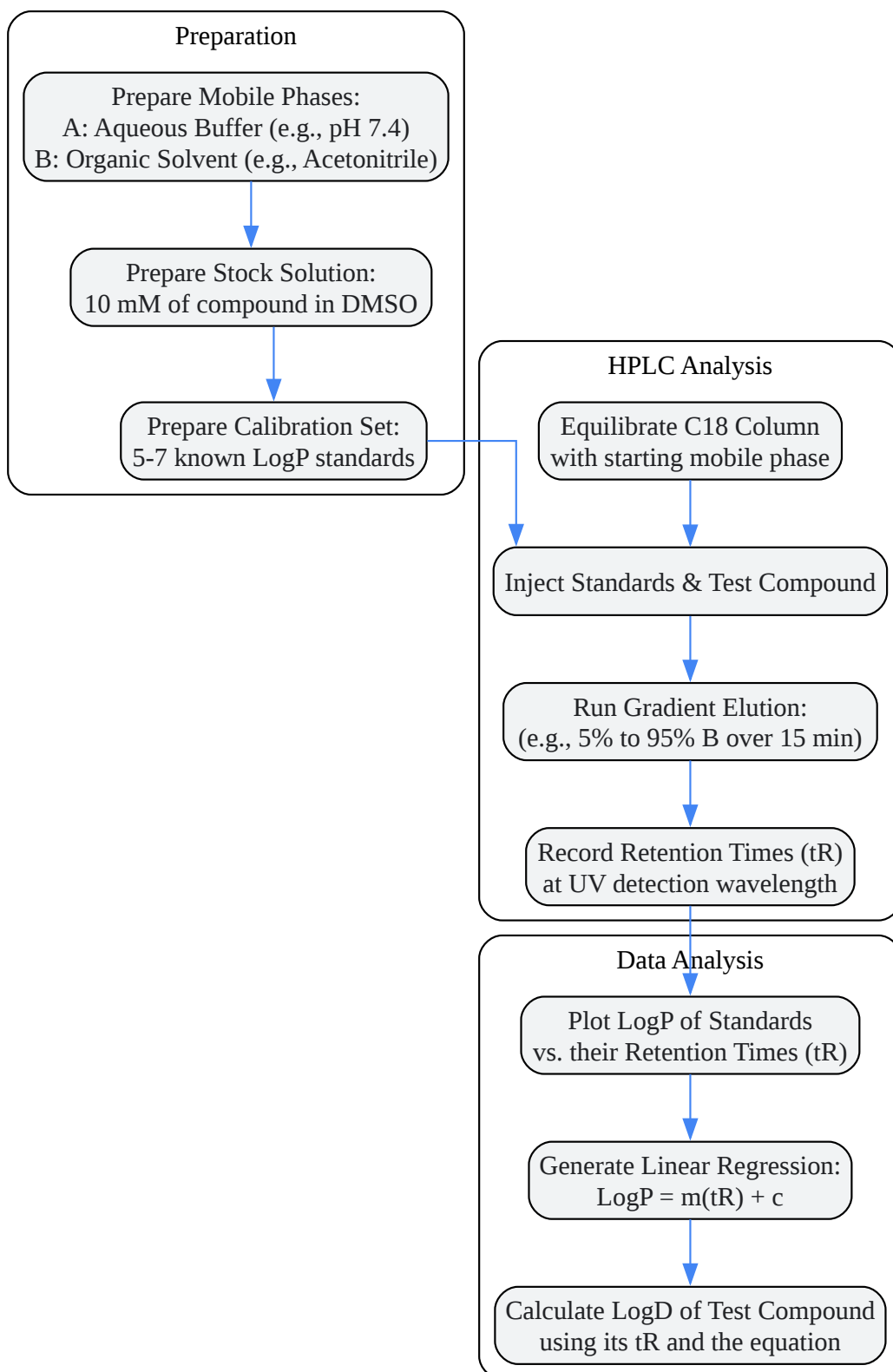
Core Physicochemical Properties: Experimental Determination

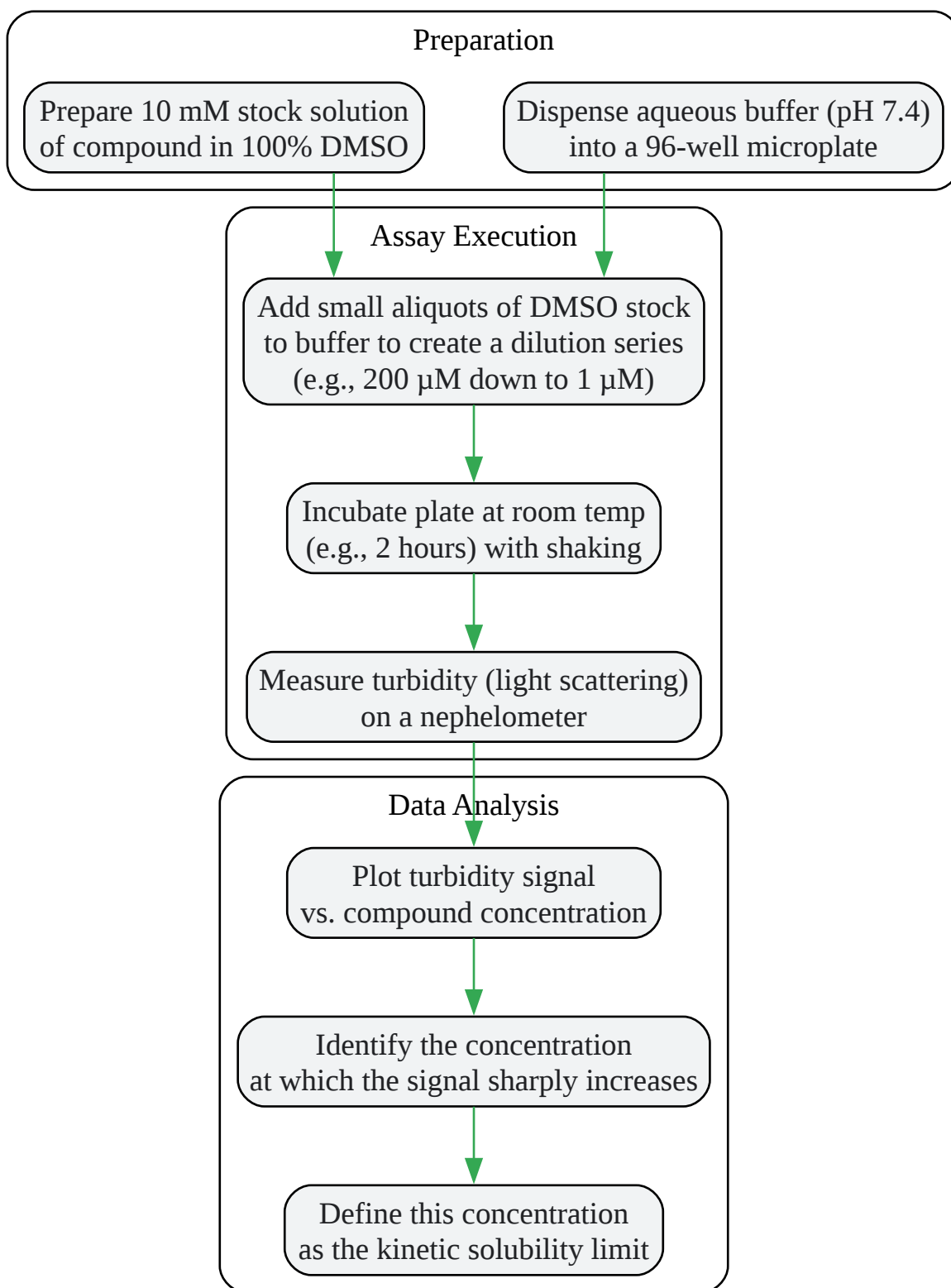
This section details the experimental workflows for characterizing the essential physicochemical properties of a novel compound like **5-Chloro-8-fluorochroman-4-one**. The causality behind procedural steps is explained to ensure data integrity and reproducibility.

Lipophilicity: LogP and LogD

Lipophilicity is arguably one of the most critical parameters in drug design, governing ADME (Absorption, Distribution, Metabolism, Excretion) properties[5]. It is measured as the partition coefficient (P) between an organic phase (typically n-octanol) and an aqueous phase. LogP refers to this partitioning for the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionized and neutral forms.

The High-Performance Liquid Chromatography (HPLC) method is a rapid and material-sparing approach correlated to the traditional shake-flask method. It relies on the principle that a compound's retention time on a reverse-phase (lipophilic) column is proportional to its lipophilicity.





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Caption: Workflow for kinetic solubility assay.

- **Stock Solution:** Prepare a 10 mM stock solution of **5-Chloro-8-fluorochroman-4-one** in 100% DMSO.
- **Plate Preparation:** In a 96- or 384-well microplate, add aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to the wells.
- **Compound Addition:** Using a liquid handler, perform a serial dilution by adding small volumes of the DMSO stock to the buffer. The final DMSO concentration should be kept constant and low (e.g., 1-2%) across all wells to avoid artifacts.
- **Incubation:** Incubate the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for precipitation to equilibrate.
- **Measurement:** Read the plate on a nephelometer, which measures the intensity of light scattered by suspended particles (precipitate).
- **Analysis:** The kinetic solubility is defined as the highest concentration at which the measured signal is not significantly different from the background (buffer + DMSO only).

Trustworthiness Insight: This protocol is self-validating by including negative controls (buffer + DMSO) to define the baseline signal and positive controls (a compound with known low solubility) to ensure the system can detect precipitation.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of the synthesized molecule.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR will confirm the number and connectivity of protons, while ^{13}C NMR will identify all unique carbon atoms. ^{19}F NMR is crucial for confirming the presence and environment of the fluorine atom.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement, which should match the calculated exact mass of $\text{C}_9\text{H}_6\text{ClFO}_2$. The isotopic pattern for chlorine (^{35}Cl and ^{37}Cl in an approx. 3:1 ratio) will be a key diagnostic feature.

- Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups. A strong absorption band is expected in the range of 1660-1690 cm^{-1} corresponding to the C=O (ketone) stretch of the chromanone ring.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on best practices for handling halogenated organic compounds.[\[6\]](#)

Hazard Identification

- While specific toxicological data for **5-Chloro-8-fluorochroman-4-one** is unavailable, related halogenated heterocyclic compounds may cause skin, eye, and respiratory tract irritation.[\[7\]](#)
[\[8\]](#)
- Assume the compound is harmful if ingested or inhaled.
- During heating or combustion, it may produce toxic gases such as hydrogen chloride, hydrogen fluoride, and carbon oxides.[\[9\]](#)

Personal Protective Equipment (PPE)

- Eye Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[\[7\]](#)
- Skin Protection: Wear nitrile gloves and a lab coat. Avoid prolonged or repeated skin contact.
[\[6\]](#)
- Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.[\[8\]](#)

Spill and Disposal Procedures

- Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand), sweep up, and place in a suitable, labeled container for chemical waste disposal. Do not let the product enter drains.
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Storage and Stability

- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.^{[4][7]}
- **Stability:** The compound is expected to be stable under normal storage conditions. Avoid strong oxidizing agents.

Conclusion

5-Chloro-8-fluorochroman-4-one represents a promising, yet uncharacterized, molecule built upon a privileged medicinal chemistry scaffold. Its potential as a lead compound can only be unlocked through a rigorous and systematic evaluation of its physicochemical properties. The experimental and safety protocols outlined in this guide provide the necessary framework for researchers to generate high-quality, reproducible data. By understanding the causality behind these methods, scientists can confidently interpret their results, make informed decisions in structure-activity relationship (SAR) studies, and ultimately accelerate the journey of this compound from a laboratory curiosity to a potential therapeutic agent.

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